BenchChemオンラインストアへようこそ!

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine

Autotaxin inhibition Cancer Inflammatory disease

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine (CAS 1211737-73-3) is a synthetic heterocyclic small molecule (C16H18FN3O3S, MW 351.4 g/mol) that integrates a piperidine scaffold with a 2-fluorobenzenesulfonyl group and a 5-cyclopropyl-1,3,4-oxadiazole moiety. It belongs to the broader class of sulfonyl-piperidine oxadiazole hybrids, which are explored for enzyme inhibition and antimicrobial applications.

Molecular Formula C16H18FN3O3S
Molecular Weight 351.4 g/mol
CAS No. 1211737-73-3
Cat. No. B6581961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine
CAS1211737-73-3
Molecular FormulaC16H18FN3O3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C16H18FN3O3S/c17-13-3-1-2-4-14(13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2
InChIKeyXCVSSNVXDKPHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine (CAS 1211737-73-3): Structural and Physicochemical Baseline for Procurement


The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine (CAS 1211737-73-3) is a synthetic heterocyclic small molecule (C16H18FN3O3S, MW 351.4 g/mol) that integrates a piperidine scaffold with a 2-fluorobenzenesulfonyl group and a 5-cyclopropyl-1,3,4-oxadiazole moiety [1]. It belongs to the broader class of sulfonyl-piperidine oxadiazole hybrids, which are explored for enzyme inhibition and antimicrobial applications [2]. The compound is primarily distributed as a research chemical (typical purity 95%) and is cited in patents and compound libraries as a building block for structure-activity relationship (SAR) studies targeting autotaxin (ATX) and other enzymes [3].

Why Simple In-Class Substitution Is Inadequate for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine


Attempts to substitute 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine with a generic piperidine-oxadiazole-sulfonamide hybrid are fundamentally unreliable because minor structural variations at the sulfonyl aryl ring or oxadiazole 5-position can alter target engagement by more than 100-fold [1]. The specific 2-fluorobenzenesulfonyl substituent influences both electrostatic surface potential and the compound's conformational preferences, while the cyclopropyl group on the oxadiazole ring modulates metabolic stability and binding pocket fit, parameters that cannot be reproduced by simple methyl, trifluoromethyl, or unsubstituted analogs [2]. The quantitative evidence below demonstrates that these structural features confer distinct performance metrics that are not interchangeable with closely related in-class compounds.

Quantitative Differentiation Evidence for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine Relative to Closest Analogs


ATX Inhibitory Potency: This Compound's Core Scaffold vs. Methyl-oxadiazole Analog

The core 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine scaffold, when coupled to an appropriate acyl group, demonstrates high autotaxin (ATX) inhibitory potency. The closest publicly disclosed data point for a derivative containing this exact core (US10183025 Example 86) yields an IC50 of 4.80 nM against human recombinant ATX in a choline-release assay [1]. In contrast, the corresponding 5-methyl-1,3,4-oxadiazole analog (Example 57) exhibits a 1.67-fold higher IC50 of 8 nM in the same assay under identical conditions [2]. This difference illustrates the critical role of the cyclopropyl substituent at the oxadiazole 5-position for maximizing ATX binding affinity, providing a clear differentiation parameter for procurement decisions.

Autotaxin inhibition Cancer Inflammatory disease

Comparative Lipophilicity: LogP Differentiation Driven by 2-Fluorobenzenesulfonyl Group

The predicted partition coefficient (XLogP3) for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine is 1.8 [1], placing it in a favorable range for oral bioavailability and CNS-permeability optimization. By comparison, the 1-(cyclopropanesulfonyl) analog (replacing the 2-fluorophenyl with cyclopropyl) is expected to exhibit a significantly lower logP (estimated <1.0 based on fragment contributions), while the 4-fluorobenzenesulfonyl isomer may show a modest increase. This differentiation in lipophilicity directly impacts compound solubility, plasma protein binding, and passive membrane permeability, making the 2-fluorobenzenesulfonyl variant preferable for projects prioritizing balanced hydrophilicity-lipophilicity profiles.

Lipophilicity Drug-likeness ADME prediction

Metabolic Stability Advantage from Cyclopropyl Substitution vs. Methyl or Trifluoromethyl Analogs

The 5-cyclopropyl group on the oxadiazole ring introduces a metabolic stability advantage known as the 'cyclopropyl effect,' where the strained ring system resists oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl substituents [1]. While quantitative microsomal stability data for the exact compound is not publicly available, extensive precedent literature demonstrates that cyclopropyl substitution at heterocyclic positions consistently yields 2- to 10-fold longer half-lives in human liver microsomes relative to methyl or ethyl analogs [1]. In the context of ATX inhibitor development, the cyclopropyl-containing Example 86 achieved sufficient metabolic stability to advance into in vivo pharmacokinetic studies, whereas several methyl-substituted analogs required additional optimization to overcome high intrinsic clearance.

Metabolic stability Cyclopropyl effect Oxidative metabolism

Antibacterial Activity: This Compound vs. Standard Antibiotics

Preliminary data from a vendor technical datasheet indicate that 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine exhibits antibacterial activity against Escherichia coli with an IC50 of 0.63 µM, representing approximately 34-fold greater potency than penicillin (IC50 21.25 µM) under the same assay conditions . However, it is critical to note that this data originates from a commercial vendor source and has not been independently verified in peer-reviewed literature. The data are presented here for initial screening prioritization only and must be confirmed by the end-user via independent MIC or IC50 determination before procuring on this basis.

Antibacterial E. coli Oxadiazole

Enzyme Inhibition Profile: Acetylcholinesterase and Urease

The same vendor datasheet reports dual enzyme inhibitory activity for this compound: acetylcholinesterase (AChE) IC50 = 2.14 µM and urease IC50 = 1.21 µM . Within the broader class of sulfonyl-piperidine oxadiazole hybrids, published studies show that most active compounds achieve AChE IC50 values in the range of 20–100 µM [1], suggesting that this compound's activity is at the higher end of the reported spectrum. However, the lack of direct head-to-head comparison data against a specific analog under identical conditions limits the strength of this evidence. This information should be used solely as a starting point for follow-up comparative screening.

Acetylcholinesterase Urease Enzyme inhibition

Best Application Scenarios for Procuring 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine Based on Evidence


Autotaxin (ATX) Inhibitor Lead Optimization and SAR Expansion

The cyclopropyl-oxadiazole core scaffold demonstrated sub-5 nM ATX inhibitory potency (4.80 nM for a closely related derivative in US10183025 Example 86) [1], establishing the 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine fragment as a validated ATX pharmacophore. This compound is best deployed as a key intermediate for preparing focused libraries targeting ATX-driven diseases such as fibrotic disorders and cancer. Its 2-fluorobenzenesulfonyl group provides a modifiable handle for further SAR exploration, while the cyclopropyl substituent contributes to metabolic stability [2].

Enzyme Inhibition Probe Development: AChE and Urease

Preliminary enzyme inhibition data (AChE IC50 2.14 µM, urease IC50 1.21 µM) warrant follow-up studies to confirm activity and establish selectivity profiles. If validated, this compound could serve as a dual enzyme inhibitor probe for neurological (AChE) and antimicrobial (urease) target validation. Procurement is recommended for groups equipped to independently verify enzyme inhibition data and perform selectivity profiling before committing to larger-scale studies.

Antibacterial Screening and Mechanism-of-Action Studies

The reported 34-fold potency advantage over penicillin against E. coli (IC50 0.63 µM vs. 21.25 µM) positions this compound as a candidate for antibacterial mechanism-of-action studies, particularly given the oxadiazole scaffold's known association with trans-translation inhibition [3]. Best used in Gram-negative antibacterial panels with MIC determination, resistance frequency analysis, and target identification via genetic or biochemical approaches.

Physicochemical Benchmarking and Computational Modeling

With a well-defined XLogP3 of 1.8, molecular weight of 351.4 g/mol, and 4 rotatable bonds [4], this compound serves as a suitable benchmark for computational ADME modeling and property-based design. Its balanced lipophilicity makes it an attractive reference point for medicinal chemists optimizing piperidine-oxadiazole lead series, enabling comparison with less favorable analogs such as the more hydrophilic cyclopropanesulfonyl derivatives.

Quote Request

Request a Quote for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.